7-Bromobenzo[c][1,2,5]oxadiazol-4-amine is a chemical compound with the molecular formula and a molecular weight of 214.02 g/mol. It is classified as an organic heterocyclic compound, specifically belonging to the oxadiazole family. The compound features a bromine atom at the 7-position of the benzo[c][1,2,5]oxadiazole ring and an amine group at the 4-position, making it structurally significant for various applications in materials science and medicinal chemistry.
The synthesis of 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine can be achieved through several methods. A common approach involves the reduction of 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole. This reduction typically utilizes reducing agents such as iron powder in acidic conditions to convert the nitro group to an amine group:
This method highlights both efficiency and safety in laboratory settings while yielding high purity of the desired compound .
The structure of 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine can be represented as follows:
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine participates in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex compounds used in pharmaceuticals and materials science
The mechanism by which 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine exerts its effects primarily involves its interaction with biological targets or its role as a building block in polymeric materials:
Data from studies indicate that compounds with similar structures often exhibit fluorescence properties, making them suitable for applications in organic light-emitting diodes and sensors .
Relevant data regarding these properties can be sourced from experimental studies and material safety data sheets .
The applications of 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine are diverse:
This compound's unique structural characteristics make it a valuable candidate for further research and development across various scientific disciplines
The synthesis of 7-bromobenzo[c][1,2,5]oxadiazol-4-amine (CAS 406224-62-2, C₆H₄BrN₃O, MW 214.02) critically hinges on the reduction of its nitro precursor, 4-bromo-7-nitrobenzo[c][1,2,5]oxadiazole [1]. This transformation leverages established nitroarene reduction principles but requires tailored conditions to preserve the labile benzoxadiazole scaffold and bromine substituent. Key methodologies include:
Table 1: Comparative Performance of Nitro Reduction Methods
Method | Conditions | Yield (%) | Selectivity Issues |
---|---|---|---|
Pd/C Hydrogenation | H₂ (1 atm), EtOH, 25°C | 92–99 | Low dehalogenation risk |
Zn/HCl | Reflux, 2 h | 75–85 | Moderate Br loss (<15%) |
Hydrazine/Pd@Fe₃O₄ | N₂H₄·H₂O, H₂O, 80°C | 95 | Negligible metal leaching |
Position-specific bromination at the C7 position of the benzoxadiazole ring exploits the inherent electronic bias of the heterocycle. Two dominant strategies emerge:
Radical bromination (e.g., NBS/light) is less effective due to competing side-chain functionalization and low positional control . The high selectivity of bromine radicals for secondary C–H bonds (97:1 vs. primary) is irrelevant here, as benzoxadiazole lacks aliphatic chains .
Table 2: Bromination Approaches for 7-Substitution
Strategy | Reagents | Regioselectivity | Yield (%) |
---|---|---|---|
Directed EAS | Br₂, AcOH, 40°C | C7 (exclusive) | 78 |
Sandmeyer Bromination | NaNO₂/HBr, CuBr₂, 0–5°C | C7 (>95%) | 82 |
Radical Bromination | NBS, hv, CCl₄ | Mixed isomers | <40 |
The synthesis of 7-bromobenzo[c][1,2,5]oxadiazol-4-amine exemplifies trade-offs between convergent and linear routes:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: